CID 24191595

Cat. No. B075304

Key on ui cas rn:

1562-00-1

M. Wt: 149.12 g/mol

InChI Key: GTDMIKVRZPGMFX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04563291

Procedure details

Forty-four grams of ethylene oxide (1 mole) is bled into a reaction vessel containing 104 grams of sodium bisulfite in water (45 percent by weight). The mixture is agitated at ambient temperature and 100 psi pressure during the addition of the bisulfite. The reactants interact to form an aqueous isethionic acid salt comprising 54 percent by weight sodium isethionate. A quantity of 86 grams of piperazine (1 mole) is admixed with the solution and the admixture is heated to a temperature of about 200° F. at atmospheric pressure. The reaction vessel has a cold finger trap attached thereto in communication with the contents of the reaction vessel. As the reaction progresses, water is produced as a by-product of the reaction which vaporizes as it is formed together with the other water present and which is collected as ice crystals upon the cold finger trap. The heating is continued for approximately 4 hours after which approximately 38 percent by weight of the reactants (about 127 grams) in the reaction vessel have collected upon the cold finger trap as ice crystals. The remaining liquid reaction product is analyzed and found to comprise sodium N-piperazineethanesulfonate. Further reaction with 44 grams of ethylene oxide (1 mole) at ambient conditions results in the formation of sodium N'-hydroxyethyl-N-piperazineethanesulfonate.

Name

sodium isethionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

sodium N-piperazineethanesulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

sodium N'-hydroxyethyl-N-piperazineethanesulfonate

Identifiers

|

REACTION_CXSMILES

|

S([CH2:5][CH2:6][OH:7])([O-])(=O)=O.[Na+:8].N1CCNCC1.S(CCO)(O)(=O)=O.[N:22]1([CH2:28][CH2:29][S:30]([O-:33])(=[O:32])=[O:31])[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.[Na+].C1OC1>O>[OH:7][CH2:6][CH2:5][N:25]1[CH2:26][CH2:27][N:22]([CH2:28][CH2:29][S:30]([O-:33])(=[O:31])=[O:32])[CH2:23][CH2:24]1.[Na+:8] |f:0.1,4.5,8.9|

|

Inputs

Step One

|

Name

|

sodium isethionate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

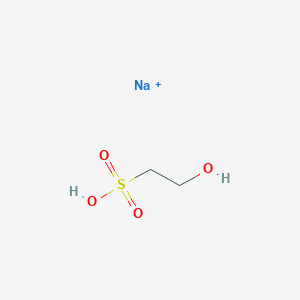

S(=O)(=O)([O-])CCO.[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

86 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCNCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)CCO

|

Step Four

|

Name

|

sodium N-piperazineethanesulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCNCC1)CCS(=O)(=O)[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °F

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As the reaction progresses

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is collected as ice crystals upon the cold finger trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which approximately 38 percent by weight of the reactants (about 127 grams) in the reaction vessel have collected upon the cold finger trap as ice crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remaining liquid reaction product

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

sodium N'-hydroxyethyl-N-piperazineethanesulfonate

|

|

Type

|

product

|

|

Smiles

|

OCCN1CCN(CC1)CCS(=O)(=O)[O-].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |